molecular formula C21H25NO5 B6431190 N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide CAS No. 1903943-78-1

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide

Cat. No. B6431190
CAS RN: 1903943-78-1
M. Wt: 371.4 g/mol
InChI Key: KTBZZNPWXNYOIV-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided often belong to a class of organic compounds known as aromatic compounds. These compounds contain a ring structure that is stabilized by resonance, which allows the electrons in the molecule to be delocalized . They are often involved in various biological activities and have potential therapeutic applications .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Michael addition, condensation, and cyclization . The specific synthesis pathway would depend on the exact structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of similar compounds often includes aromatic rings, hydroxy groups, methoxy groups, and amide groups . These groups can participate in various chemical reactions and can influence the physical and chemical properties of the compound.


Chemical Reactions Analysis

Similar compounds can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of the aromatic ring and the electron-donating hydroxy and methoxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as the presence of polar groups (like hydroxy and amide groups), the size and shape of the molecule, and the specific arrangement of the atoms in the molecule .

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their exact structure and the biological target. Some compounds may inhibit certain enzymes, while others may interact with cell receptors or other biological targets .

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely depending on their exact structure. Some compounds may be relatively safe, while others may be toxic or hazardous. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for similar compounds could involve exploring their potential therapeutic applications, studying their biological activities, and developing new synthesis methods .

properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-25-16-7-8-17-14(11-16)5-4-10-21(17,24)13-22-20(23)15-6-9-18(26-2)19(12-15)27-3/h6-9,11-12,24H,4-5,10,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBZZNPWXNYOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide

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